An In-Depth Technical Guide to the Fungal Metabolite Geodin
An In-Depth Technical Guide to the Fungal Metabolite Geodin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geodin is a potent, chlorine-containing fungal metabolite primarily produced by Aspergillus terreus. Structurally, it is a spiro-benzofuran-cyclohexadiene derivative with a wide range of documented biological activities, including antibacterial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Geodin. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough summary of its spectroscopic data. Furthermore, a visualization of its proposed biosynthetic pathway is provided to aid in understanding its natural production.
Chemical Structure and Identification
Geodin is a complex organic molecule with the chemical formula C₁₇H₁₂Cl₂O₇. Its systematic IUPAC name is methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate.[1] The molecule features a spirocyclic core, which is a key structural characteristic.
| Identifier | Value |
| Chemical Formula | C₁₇H₁₂Cl₂O₇ |
| IUPAC Name | methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate[1] |
| CAS Number | 427-63-4 |
| Molecular Weight | 399.18 g/mol |
| Other Names | Estin, Erdin methyl ester |
Physicochemical Properties
A summary of the key physicochemical properties of Geodin is provided in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference |
| Melting Point | 235 °C | |
| Appearance | Yellow solid | |
| Solubility | Soluble in methanol, DMSO, chloroform, and ethyl acetate (B1210297). | |
| Optical Rotation | [α]D +140° (c = 0.8) |
Spectroscopic Data
The structural elucidation of Geodin has been confirmed through various spectroscopic techniques. A summary of the available data is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data with peak assignments are crucial for the unambiguous identification of Geodin. While literature confirms the use of NMR for characterization, specific peak lists with assignments are not consistently reported. Further investigation into specialized spectroscopic databases or original isolation papers is recommended for complete assignment data.
Infrared (IR) Spectroscopy
The IR spectrum of Geodin would be expected to show characteristic absorption bands for its functional groups. The following is a predicted summary based on its structure. For precise experimental values, consultation of dedicated spectroscopic literature is advised.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl) |
| ~3000-2850 | C-H (aliphatic) |
| ~1735 | C=O (ester) |
| ~1680 | C=O (ketone, cyclohexadienone) |
| ~1600, ~1470 | C=C (aromatic and cyclohexadienone) |
| ~1200 | C-O (ester and ether) |
| ~800-600 | C-Cl (chloro) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Geodin and provides insights into its fragmentation pattern, which is valuable for structural confirmation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 398/400/402 | Varies | [M]+ (isotopic pattern due to two chlorine atoms) |
| Further fragmentation data would be dependent on the ionization technique (e.g., ESI, EI) and collision energy. Detailed fragmentation analysis from high-resolution mass spectrometry is recommended for complete structural verification. |
Biological Activity
Geodin has demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC₅₀).
Table 4.1: Antibacterial and Antifungal Activity of Geodin
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not consistently reported, but noted to have moderate activity against Gram-positive bacteria |
| Candida albicans | Specific MIC values not readily available in summarized form |
| Other Gram-positive bacteria | Moderate activity reported |
Table 4.2: Insecticidal Activity of Geodin
| Organism | IC₅₀ (µM) |
| Helicoverpa armigera | Specific IC₅₀ values for the parent compound are not consistently provided in the reviewed literature, though derivatives have shown potent activity. |
Experimental Protocols
Isolation of Geodin from Aspergillus terreus**
The following is a generalized protocol based on common practices for the isolation of fungal metabolites. For precise, validated protocols, it is essential to consult the primary literature.
1. Fungal Cultivation:
- Inoculate Aspergillus terreus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth or Yeast Extract Sucrose Agar).
- Incubate at 25-30°C for 14-21 days.
2. Extraction:
- Harvest the fungal biomass and the culture medium.
- Homogenize the biomass and extract exhaustively with a polar organic solvent such as ethyl acetate or methanol.
- Partition the aqueous phase of the culture medium with the same solvent.
- Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.
3. Purification:
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
- Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest.
- Perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure Geodin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing antimicrobial activity and can be adapted for testing Geodin.
1. Preparation of Geodin Stock Solution:
- Dissolve a known weight of pure Geodin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the Geodin stock solution across the wells to create a range of concentrations.
3. Inoculum Preparation:
- Grow the test microorganism overnight in the appropriate broth.
- Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the standardized microbial suspension.
- Include positive (microorganism in broth without Geodin) and negative (broth only) controls.
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
5. Determination of MIC:
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of Geodin that completely inhibits visible growth of the microorganism.
Biosynthesis Pathway
The biosynthesis of Geodin in Aspergillus terreus is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway is initiated from acetyl-CoA and malonyl-CoA and proceeds through several intermediates.
Caption: Proposed biosynthetic pathway of Geodin.
Conclusion
Geodin remains a molecule of significant interest to the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides a foundational understanding of its properties and the methodologies used for its study. Further research into its mechanism of action and potential therapeutic applications is warranted. Researchers and drug development professionals are encouraged to consult the primary scientific literature for the most detailed and up-to-date information.
